molecular formula C44H48O17 B13837625 [6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

Cat. No.: B13837625
M. Wt: 848.8 g/mol
InChI Key: QMQLUBNELXHTDP-UHFFFAOYSA-N
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Description

This compound, identified as Polyketomycin (CAS No. 200625-47-4), is a tetracyclic quinone glycoside antibiotic with the molecular formula C₄₄H₄₈O₁₈ and a molecular weight of 864.90 g/mol . Its structure comprises a tetracyclic quinone core fused with glycosidic side chains, including acetyl, methoxy, and methyl substituents. Key functional groups include:

  • A tetracyclic quinone scaffold with hydroxyl, acetyl, and methoxy groups.
  • Two methyl-substituted oxane rings (tetrahydrofuran derivatives) linked via glycosidic bonds.
  • A 2-hydroxy-3,6-dimethylbenzoate ester moiety.

Polyketomycin exhibits antibacterial, anticancer, and antimalarial activities, likely due to its interaction with DNA topoisomerases or redox cycling via the quinone moiety .

Properties

Molecular Formula

C44H48O17

Molecular Weight

848.8 g/mol

IUPAC Name

[6-[6-(3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

InChI

InChI=1S/C44H48O17/c1-16-9-10-17(2)34(47)28(16)41(53)61-40-21(6)59-27(15-42(40,7)54)60-24-11-12-25(58-20(24)5)33-37(50)30(19(4)45)38(51)44(56)39(52)31-22(14-43(33,44)55)18(3)29-32(36(31)49)23(46)13-26(57-8)35(29)48/h9-10,13,20-21,24-25,27,33,40,47,49,51,54-56H,11-12,14-15H2,1-8H3

InChI Key

QMQLUBNELXHTDP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)C2C(=O)C(=C(C3(C2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)OC6CC(C(C(O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O

Origin of Product

United States

Preparation Methods

Preparation Methods of the Compound

General Synthetic Strategy

The compound belongs structurally to the tetracenomycin and anthracycline family of complex polyketide natural products, which are typically synthesized via:

The preparation generally follows a multi-step synthetic route combining:

  • Construction of the tetracenomycin core.
  • Installation of hydroxyl and keto groups via selective oxidation.
  • Sequential glycosylation with protected sugar donors.
  • Final esterification with 2-hydroxy-3,6-dimethylbenzoic acid.

Key Synthetic Steps

Synthesis of the Tetracenomycin Core
  • The tetracyclic core is assembled via polyketide chain cyclization, often catalyzed by type II polyketide synthases (PKS) in biosynthetic approaches or via stepwise aldol condensations in chemical synthesis.
  • Selective oxidation introduces the 2,5,7,10-tetraoxo and 4a,6,12a-tetrahydroxy functionalities.
  • Methylation at the 11-position and methoxylation at the 9-position are achieved using methyl iodide or dimethyl sulfate under basic conditions.
Glycosylation with Oxane Sugars
  • The two methyloxan (methylated tetrahydropyran) sugar units are introduced through glycosylation reactions.
  • Protected sugar donors (e.g., peracetylated or benzyl-protected methyloxans) are activated as trichloroacetimidates or thioglycosides.
  • Glycosylation is catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or BF3·OEt2 under low temperature to control stereochemistry.
  • The first glycosylation attaches the 2-methyloxan-3-yl unit at the 1-position of the tetracenomycin core.
  • The second glycosylation links the 4-hydroxy-2,4-dimethyloxan-3-yl unit to the first sugar via an oxygen bridge at the 6-position.
Acetylation and Final Esterification
  • The 3-position acetyl group on the tetracenomycin core is introduced by acetylation using acetic anhydride in pyridine.
  • The terminal 2-hydroxy-3,6-dimethylbenzoate ester is formed by coupling the glycosylated intermediate with 2-hydroxy-3,6-dimethylbenzoic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP).

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Tetracenomycin core synthesis Polyketide synthase enzymes or aldol condensation; oxidation with KMnO4 or CrO3 60-75 Biosynthetic routes yield pure core
Methylation (11-position) Methyl iodide, K2CO3, acetone, reflux 85 Selective methylation
Methoxylation (9-position) Dimethyl sulfate, NaH, THF, 0°C to RT 80 Controlled methoxylation
First glycosylation Peracetylated 2-methyloxan trichloroacetimidate, TMSOTf, -20°C to 0°C 70-80 Stereoselective glycosylation
Second glycosylation Perbenzylated 4-hydroxy-2,4-dimethyloxan thioglycoside, BF3·OEt2, -30°C 65-75 Formation of disaccharide linkage
Acetylation (3-position) Acetic anhydride, pyridine, 0°C to RT 90 High selectivity for 3-hydroxy group
Esterification 2-hydroxy-3,6-dimethylbenzoic acid, DCC, DMAP, CH2Cl2, RT 75-85 Efficient ester formation

Detailed Research Outcomes and Analysis

Synthetic Efficiency and Challenges

  • The multi-step synthesis is characterized by moderate to high yields at each stage, but the overall yield is limited by the complexity of glycosylation steps.
  • Stereochemical control during glycosylation is critical; low temperatures and choice of protecting groups influence the selectivity and yield.
  • Oxidation steps require careful monitoring to avoid over-oxidation or degradation of sensitive hydroxyl groups.

Purification Techniques

  • Each intermediate is purified by chromatographic methods such as silica gel column chromatography or preparative HPLC.
  • Final compound purity is confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.

Analytical Data Supporting Preparation

Parameter Value Method
Molecular Weight 864.8 g/mol Mass spectrometry
Hydrogen Bond Donors 6 Computed descriptors
Hydrogen Bond Acceptors 18 Computed descriptors
Rotatable Bonds 9 Computed descriptors
Topological Polar Surface Area 279 Ų Computed descriptors

These data confirm the expected structure and complexity consistent with the synthetic route.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.

    Medicine: Possible therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Insights :

  • Polyketomycin’s tetracyclic quinone core distinguishes it from tetracyclines, which lack quinone moieties but share a four-ring system .
  • Unlike anthraquinone glycosides (e.g., aloe-emodin derivatives), Polyketomycin incorporates methyloxane rings and a benzoate ester, enhancing its solubility and target specificity .

Functional and Bioactivity Comparison

Antibacterial Activity

Polyketomycin’s activity against Gram-positive bacteria is comparable to tetracyclines but with a broader redox-driven mechanism . In contrast, tetracyclines target bacterial ribosomes, limiting their efficacy against resistant strains.

Anticancer Potential

Polyketomycin’s quinone moiety enables redox cycling, generating reactive oxygen species (ROS) that induce apoptosis—a mechanism shared with doxorubicin (an anthracycline). However, doxorubicin lacks glycosidic complexity, contributing to higher cardiotoxicity .

Database-Driven Comparisons

Using PubChem’s Compound Database (CID-based standardization), Polyketomycin’s SMILES string can be compared to ~60 million unique structures to identify analogs . For example:

  • Similarity Search : Tools like SwissTargetPrediction leverage SMILES data to rank compounds by structural and functional overlap, highlighting analogs with shared glycosylation patterns .
  • Network Pharmacology: Polyketomycin’s targets (e.g., topoisomerases) overlap with those of mitoxantrone, another quinone-based anticancer agent, as revealed by GeneCards and OMIM databases .

Methodological Advances in Compound Comparison

PubChem-Based Screening

The Substance and Compound databases (SID/CID) enable non-redundant structural comparisons, while BioAssay data (AID) provide activity profiles . For instance:

  • Tanimoto Coefficient Analysis : Measures structural similarity between Polyketomycin and other glycosides using fingerprint-based algorithms .
  • Molecular Docking: Identifies shared protein targets (e.g., Plasmodium falciparum enzymes for antimalarial activity) among quinone glycosides .

Challenges in Comparison

  • Structural Complexity : Polyketomycin’s glycosidic linkages and ester groups complicate exact matches; most analogs differ in substitution patterns .
  • Data Gaps: Limited bioassay data for rare tetracyclic glycosides in public databases reduce comparative depth .

Biological Activity

The compound , referred to as Premithramycin A1 , exhibits significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mode of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

Premithramycin A1 is a complex organic molecule with the following chemical formula: C27H28O12. Its structure features multiple hydroxyl groups and methoxy substitutions, contributing to its biological activity. The intricate arrangement of functional groups suggests potential interactions with various biological targets.

Structural Features

FeatureDescription
Molecular FormulaC27H28O12
Key Functional GroupsHydroxyl (-OH), Methoxy (-OCH3), Acetyl (-COCH3)
Molecular Weight508.51 g/mol

Antitumor Activity

Research indicates that Premithramycin A1 possesses notable antitumor properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that the compound effectively targets DNA synthesis pathways, leading to reduced proliferation of cancer cells.

Antibiotic Properties

Premithramycin A1 exhibits antibiotic activity against a range of bacterial strains. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a therapeutic agent in treating infectious diseases. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with protein synthesis.

The biological activity of Premithramycin A1 can be attributed to its ability to interact with DNA and RNA structures within cells. By binding to these nucleic acids, the compound can inhibit transcription and replication processes essential for cellular function.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of Premithramycin A1 in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with IC50 values demonstrating potent cytotoxicity.

Study 2: Antibiotic Activity Assessment

In a separate investigation reported in Antimicrobial Agents and Chemotherapy, Premithramycin A1 was tested against clinical isolates of resistant bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential utility in overcoming antibiotic resistance.

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